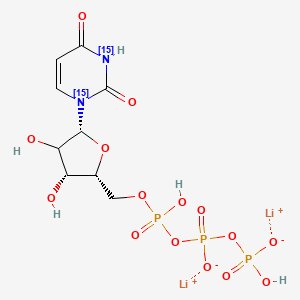
Uridine triphosphate-15N2 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine triphosphate-15N2 (dilithium) is a nucleotide analog where two nitrogen atoms are isotopically labeled with nitrogen-15. This compound is a derivative of uridine triphosphate, a nucleotide that plays a crucial role in various biological processes, including the regulation of pancreatic functions in both endocrine and exocrine secretion, cell proliferation, and intracellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 into the uridine triphosphate molecule. This process typically starts with the synthesis of uridine, followed by the phosphorylation of uridine to form uridine monophosphate, uridine diphosphate, and finally uridine triphosphate. The nitrogen-15 labeling is introduced during the synthesis of uridine .
Industrial Production Methods
Industrial production of uridine triphosphate-15N2 (dilithium) involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Uridine triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:
Phosphorylation and Dephosphorylation: These reactions involve the addition or removal of phosphate groups.
Hydrolysis: The compound can be hydrolyzed to form uridine diphosphate and uridine monophosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating Agents: Such as ATP and other nucleotide triphosphates.
Hydrolyzing Agents: Such as water and specific enzymes like phosphatases.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include uridine diphosphate, uridine monophosphate, and various substituted uridine derivatives .
Scientific Research Applications
Uridine triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in various chemical reactions.
Biology: Plays a role in studying nucleotide metabolism and intracellular signaling pathways.
Medicine: Used in research related to pancreatic functions, cancer cell proliferation, and myocardial infarction treatment.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug development processes
Mechanism of Action
Uridine triphosphate-15N2 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism and intracellular signaling. The compound regulates pancreatic functions by modulating the activity of channels, transporters, and signaling molecules. It also influences cell proliferation and differentiation through its interaction with specific receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uridine triphosphate-13C9 (dilithium): Another isotope-labeled uridine triphosphate with carbon-13 labeling.
Uridine triphosphate-d13 (dilithium): A deuterium-labeled uridine triphosphate.
Uridine triphosphate-13C9, 15N2 (sodium): A compound labeled with both carbon-13 and nitrogen-15
Uniqueness
Uridine triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and tracing nitrogen-containing compounds in biological systems. This specificity allows for more precise and accurate measurements in various research applications .
Properties
Molecular Formula |
C9H13Li2N2O15P3 |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;; |
InChI Key |
OUFREPIBZXXUHS-BXRRZPCLSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


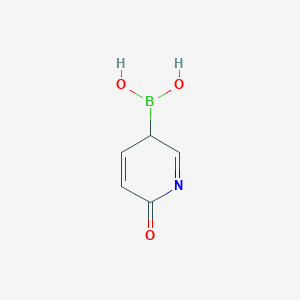
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
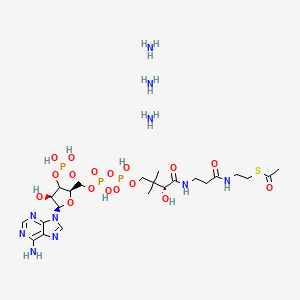
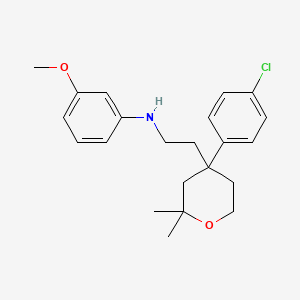
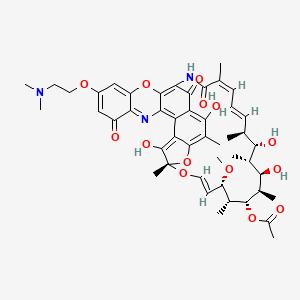
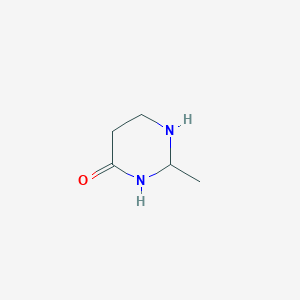


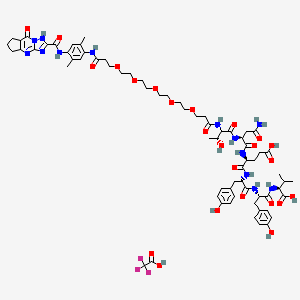
![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
